

# Isoxazole-5-carbaldehyde spectroscopic data analysis (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Isoxazole-5-carbaldehyde*

Cat. No.: *B108842*

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## Spectroscopic Analysis of Isoxazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **isoxazole-5-carbaldehyde**, a key heterocyclic aldehyde in organic synthesis and medicinal chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted **isoxazole-5-carbaldehyde**, this guide utilizes data from closely related derivatives to illustrate the principles of spectral interpretation and analysis. The methodologies and expected spectral features outlined herein serve as a valuable resource for researchers working with this and similar isoxazole-based compounds.

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **isoxazole-5-carbaldehyde** based on the analysis of substituted isoxazole derivatives and general principles of spectroscopy.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Illustrative)

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.5	Singlet	-
Isoxazole-H4	7.0 - 7.5	Doublet	~1.8
Isoxazole-H3	8.5 - 9.0	Doublet	~1.8

Note: The chemical shifts are estimates based on data from substituted isoxazoles and may vary depending on the solvent and other experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Illustrative)**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aldehyde C=O	180 - 190
Isoxazole C5	160 - 170
Isoxazole C3	150 - 160
Isoxazole C4	110 - 120

Note: These are approximate chemical shift ranges derived from data on various isoxazole derivatives.

**Table 3: Infrared (IR) Spectroscopic Data**

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )	Intensity
C-H stretch (aldehyde)	2820 - 2880 and 2720 - 2780	Medium
C=O stretch (aldehyde)	1690 - 1715	Strong
C=N stretch (isoxazole)	1580 - 1620	Medium
C-H in-plane bend (isoxazole)	1350 - 1450	Medium
N-O stretch (isoxazole)	900 - 950	Medium to Strong

**Table 4: Mass Spectrometry (MS) Data**

Parameter	Value
Molecular Formula	C <sub>4</sub> H <sub>3</sub> NO <sub>2</sub>
Molecular Weight	97.07 g/mol
Exact Mass	97.0164 g/mol <a href="#">[1]</a>
Expected Fragmentation	
[M] <sup>+</sup> •	97
[M-H] <sup>+</sup>	96
[M-CO] <sup>+</sup> •	69
[M-CHO] <sup>+</sup>	68

Note: The fragmentation pattern is a prediction based on the structure and may vary with ionization technique.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **isoxazole-5-carbaldehyde**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle of  $45\text{-}90^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **isoxazole-5-carbaldehyde**.

Methodology:

- Sample Preparation:
  - Neat Liquid (if applicable): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The obtained spectrum should be background-corrected. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **isoxazole-5-carbaldehyde**.

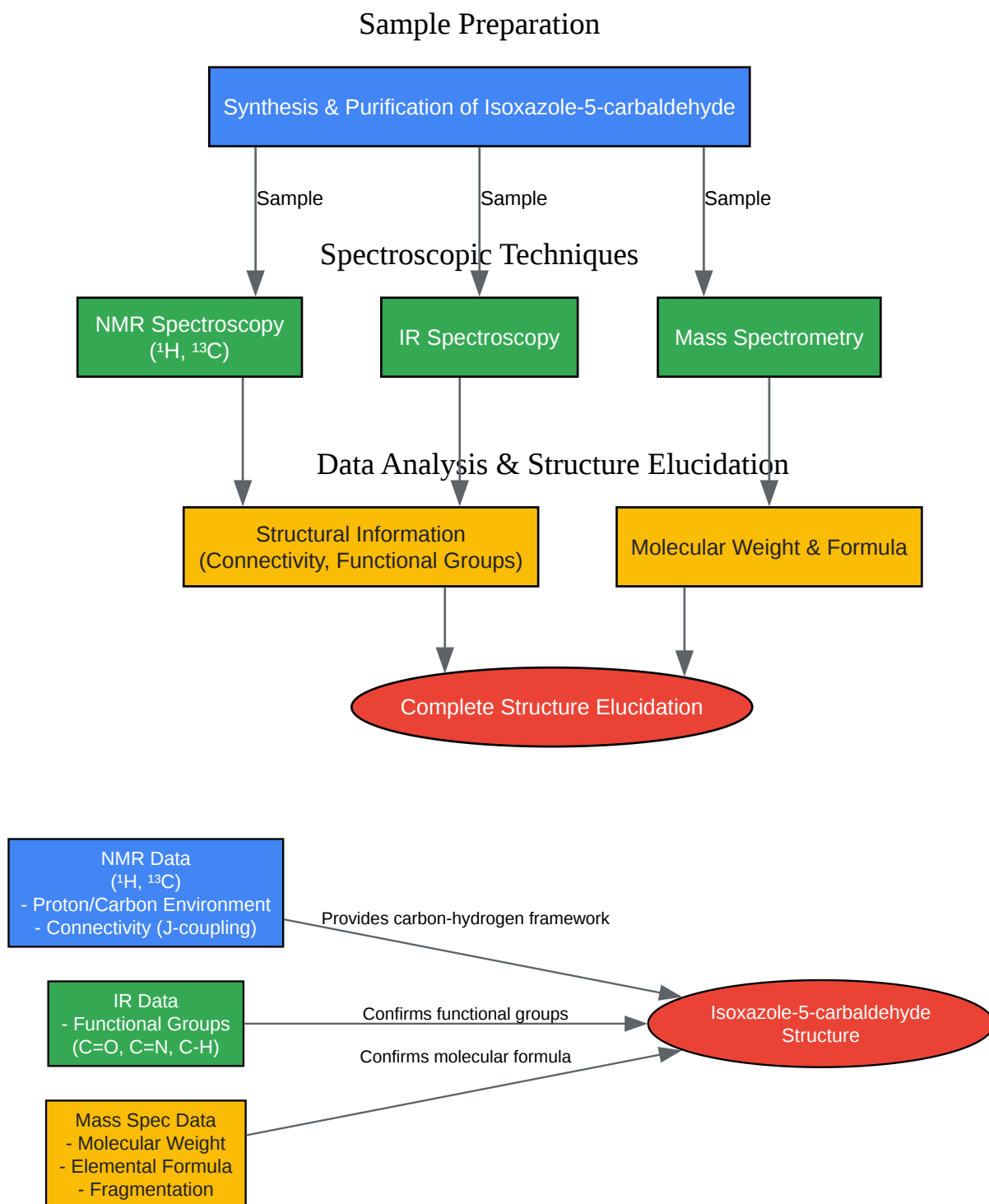
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1  $\mu\text{g/mL}$  to 1  $\text{mg/mL}$ ) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
  - ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.
  - EI-MS: Introduce the sample (often via a gas chromatograph - GC, or a direct insertion probe) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ) and the major fragment ions. The high-resolution mass spectrum can be used to determine the elemental composition.

## Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.



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## References

- 1. 1,2-Oxazole-5-carbaldehyde | C<sub>4</sub>H<sub>3</sub>NO<sub>2</sub> | CID 21817604 - PubChem [pubchem.ncbi.nlm.nih.gov]
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